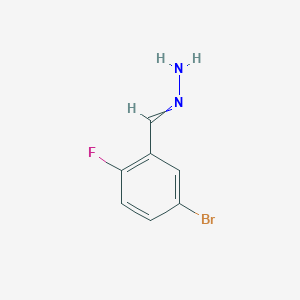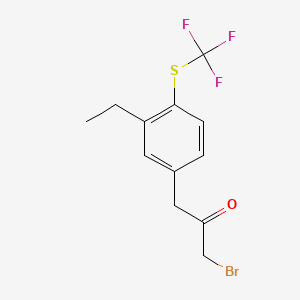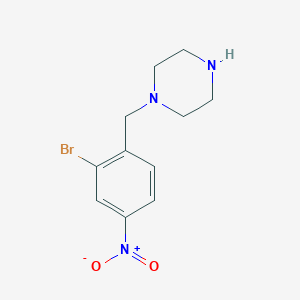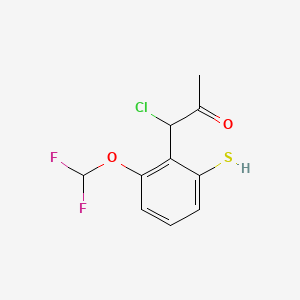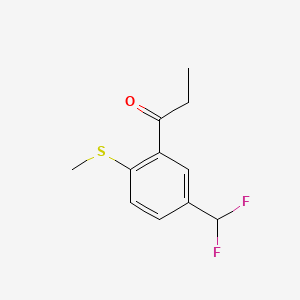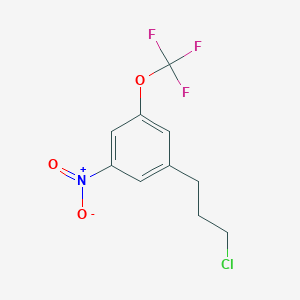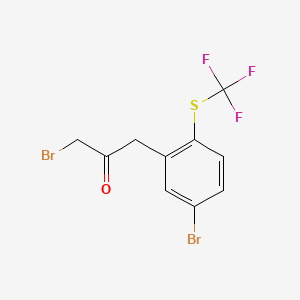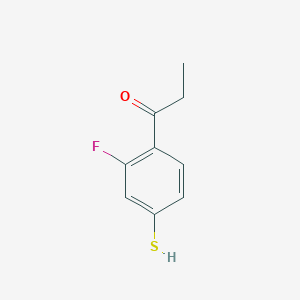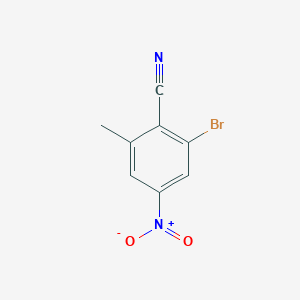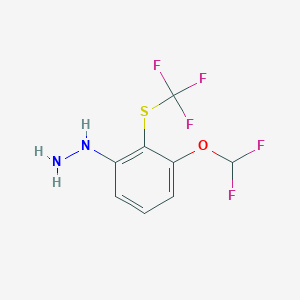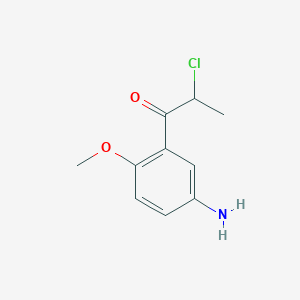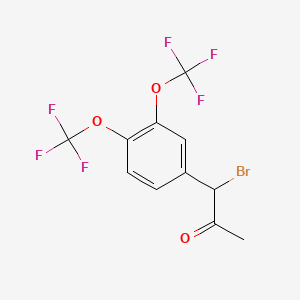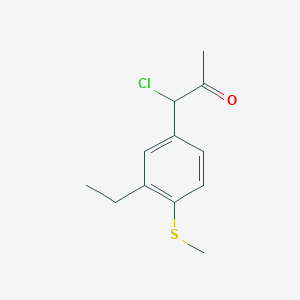
1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClOS It is a chlorinated ketone with a phenyl ring substituted with ethyl and methylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 3-ethyl-4-(methylthio)acetophenone with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like ethanol (EtOH) or water.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2).
Reduction: Sodium borohydride (NaBH4) in methanol (MeOH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different nucleophiles.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one: Similar structure but with an iodine atom instead of an ethyl group.
2-Methyl-4-(methylthio)-2-morpholinopropiophenone: Contains a morpholine ring and a methylthio group.
Uniqueness
1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one is unique due to the presence of both an ethyl and a methylthio group on the phenyl ring, which can influence its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C12H15ClOS |
|---|---|
Poids moléculaire |
242.77 g/mol |
Nom IUPAC |
1-chloro-1-(3-ethyl-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClOS/c1-4-9-7-10(12(13)8(2)14)5-6-11(9)15-3/h5-7,12H,4H2,1-3H3 |
Clé InChI |
BDNZZGXYASEPQX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)C(C(=O)C)Cl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


